
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, also known as DMBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMBC belongs to the class of benzofuran-2-carboxamide derivatives, which have shown promising results in various fields of research, including neuroscience, cancer, and inflammation.
Applications De Recherche Scientifique
Fluorescent Hosts for Hydrogen-Bonding Interaction Monitoring
Research has shown that compounds with aromatic amide units can exhibit unusual fluorescence due to intramolecular charge-transfer (ICT) processes. These properties allow for the selective detection of certain guests through hydrogen bonding, impacting sensors and molecular recognition studies (Araki et al., 1998).
Carboxylate-Assisted Metal–Organic Frameworks
Carboxylate-assisted ethylamide metal–organic frameworks have been synthesized, showing unique topologies and luminescence properties. These frameworks have potential applications in gas storage, separation technologies, and catalysis (Sun et al., 2012).
Antimicrobial and Anti-Inflammatory Agents
Benzofuran carboxamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds show promise as new bioactive chemical entities for therapeutic applications (Lavanya et al., 2017).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of benzofuran-2-yl quinoline-4-carboxylic acid have been synthesized and tested for in vitro antioxidant and antibacterial activity. This research suggests potential applications in developing new pharmaceuticals and antibacterial agents (Shankerrao et al., 2013).
Cyclometallation of Carbothio and Seleno Amides
The cyclometallation of N,N-dimethylbenzo[b]furan-2-carbothio (and seleno) amides has been explored, leading to the development of compounds with potential applications in catalysis and materials science (Nonoyama et al., 1994).
Propriétés
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-5-15-10-12-16(13-11-15)24-22(27)21-20(25-19(26)14-23(2,3)4)17-8-6-7-9-18(17)28-21/h6-13H,5,14H2,1-4H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNYMUTYPFDHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)
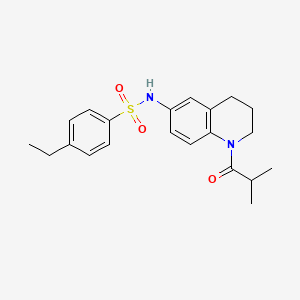
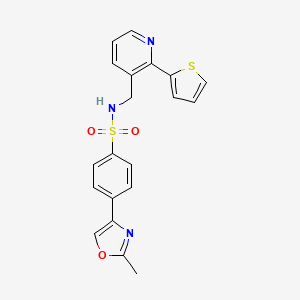
![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)
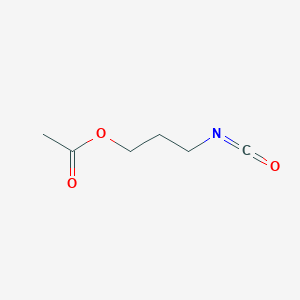
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)
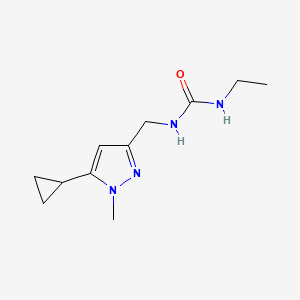
![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)
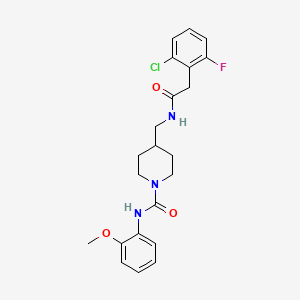
![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)